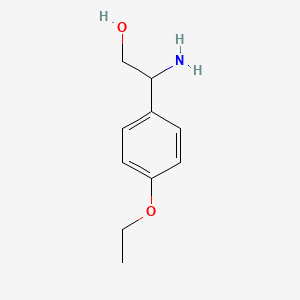

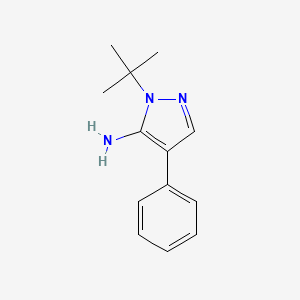

2-Amino-2-(4-etoxi fenil)etanol

Descripción general

Descripción

2-Amino-2-(4-ethoxyphenyl)ethanol is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and reactions, which can provide insights into the analysis of 2-Amino-2-(4-ethoxyphenyl)ethanol. For instance, the synthesis of related amino alcohols and their derivatives is a common theme in these studies, which often serve as intermediates in the production of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of related compounds such as 2-(4-aminophenyl)ethanol has been explored using various starting materials and reaction conditions. For example, a new synthesis process for 2-(4-aminophenyl)ethanol was developed using β-phenylethanol as a raw material, involving esterification, nitrification, hydrolysis, and reduction steps, achieving a high yield and purity . Similarly, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was achieved by reacting α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea . These methods could potentially be adapted for the synthesis of 2-Amino-2-(4-ethoxyphenyl)ethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . These structural insights are valuable for understanding the potential molecular structure of 2-Amino-2-(4-ethoxyphenyl)ethanol.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives has been studied extensively. For example, 4-aminophenyl ethanol can form hydrogen bonds with carboxylic acids, which is significant for predicting the structures of complexes involving such compounds . Additionally, the reaction of ethyl 2-azidopropenoate with nucleophiles like sodium ethoxide in ethanol has been explored, which could be relevant for reactions involving 2-Amino-2-(4-ethoxyphenyl)ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols and related compounds are crucial for their application in various fields. The dehydration of 1-(4-aminophenyl)ethanol in the presence of acid catalysts has been studied, leading to the formation of different products depending on the catalyst used . These studies provide a foundation for understanding the behavior of 2-Amino-2-(4-ethoxyphenyl)ethanol under similar conditions.

Aplicaciones Científicas De Investigación

Análisis Conformacional

Las preferencias conformacionales del compuesto se pueden estudiar utilizando técnicas como la espectroscopia de chorro supersónico. Este análisis es crucial para comprender las interacciones intramoleculares como OH/π, que son significativas para la estabilidad y la reactividad de la estructura molecular .

Biocatálisis

2-Amino-2-(4-etoxi fenil)etanol: sirve como sustrato en procesos biocatalíticos para producir compuestos enantiopuros. Estos compuestos son vitales para sintetizar intermediarios de fármacos, incluidos los antihistamínicos como la difenhidramina clorhidrato y la loratadina .

Síntesis de Compuestos Antibacterianos

Este compuesto se puede utilizar para sintetizar derivados de tiazol con posibles propiedades antibacterianas. Tales aplicaciones son esenciales en el desarrollo de nuevos antibióticos y el estudio de los mecanismos de resistencia de las bacterias .

Química Verde

En el contexto de la química verde, This compound se puede utilizar en reacciones asimétricas de apertura de anillo. Este enfoque es ecológico y puede conducir a la producción de alcoholes cíclicos trans-β-amino .

Investigación Farmacológica

Los derivados del indol, que se pueden sintetizar a partir de This compound, muestran una amplia gama de actividades biológicas. Estas incluyen propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas, lo que los convierte en valiosos en la investigación farmacológica .

Ciencia de Materiales

El compuesto se puede utilizar en la síntesis de materiales de base de Schiff, que tienen aplicaciones en la creación de nanopartículas magnéticas. Estas nanopartículas tienen diversos usos, incluida la administración dirigida de fármacos y el diagnóstico por imágenes .

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-Aminoethoxy)ethanol”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin, eyes, or clothing .

Propiedades

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPQDUDJZDZRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306620 | |

| Record name | β-Amino-4-ethoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910443-08-2 | |

| Record name | β-Amino-4-ethoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-4-ethoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-ethoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)